molecular formula C17H14O5 B191294 5-O-Methylbiochanin A CAS No. 68939-22-0

5-O-Methylbiochanin A

Cat. No.: B191294
CAS No.: 68939-22-0
M. Wt: 298.29 g/mol
InChI Key: JQQULYXWXRNRAX-UHFFFAOYSA-N
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Description

5-O-Methylbiochanin A: is an O-methylated isoflavone, a type of naturally occurring organic compound in the class of phytochemicals known as flavonoids. It is primarily found in plants such as red clover, chickpea, and other legumes. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties .

Mechanism of Action

Target of Action

5-O-Methylbiochanin A, also known as Genistein-5,4’-dimethyl ether, is a naturally occurring isoflavone and a derivative of genistein . It is a major isoflavonoid found in plants like chickpea and red clover . The primary targets of this compound are the PI3K/Akt, MAPKs, and Nf-ĸB pathways . These pathways play crucial roles in cellular processes such as cell growth, survival, and inflammation .

Mode of Action

This compound interacts with its targets by exerting phytoestrogenic effects , which mimic the agonistic activity of estrogens . It has been observed to activate the PI3K/Akt cascade and inhibit the MAPK signaling cascade , conferring protection against neuroinflammation in neurodegenerative diseases . Furthermore, it has been reported to inhibit STAT3 activation through p38 phosphorylation modulation in an IL6-stimulated monocyte/macrophage system .

Biochemical Pathways

The compound affects several biochemical pathways. It reduces the level of oxidants, inflammatory mediators, MAPK, TLR-4, NF-κB, NADPH oxidase, AchE, COX-2, and iNOS . Conversely, it increases the level of antioxidants, along with the phosphorylation of PI3K and Akt proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its poor and erratic bioavailability . After intravenous administration of 5 mg/kg BCA, the maximum concentration (Cmax) was 3910 ± 355 ng/mL, and the area under the curve (AUC) was 1730 ± 204 ng.h/mL .

Result of Action

The action of this compound results in a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . These activities are largely related to its phytoestrogenic potential .

Biochemical Analysis

Biochemical Properties

5-O-Methylbiochanin A is known to possess numerous activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties . These activities are related to its phytoestrogenic potential It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to reduce the level of oxidants and inflammatory mediators, and increase the level of anti-oxidants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to exert its effects at the molecular level, but the exact details of these interactions are still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it possesses anti-cancer, anti-inflammatory, neuroprotective, anti-microbial, anti-diabetic, and anti-hyperlipidemic effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It can have effects on its localization or accumulation within cells. The specific details of these processes are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylbiochanin A typically involves the methylation of biochanin A. One common method includes the protection of the 7-hydroxy group of biochanin A using dimethylcarbamoylchloride, followed by methylation of the 5-hydroxy group using dimethyl sulfate in the presence of potassium carbonate. The final step involves deprotection of the 7-hydroxy group under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. This would likely include the use of industrial reactors and purification systems to ensure the compound meets the required standards for pharmaceutical or nutraceutical applications.

Chemical Reactions Analysis

Types of Reactions: 5-O-Methylbiochanin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and aminomethylated derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry: In chemistry, 5-O-Methylbiochanin A is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic organic chemistry .

Biology: In biological research, this compound is investigated for its effects on cellular processes. It has shown promise in modulating pathways involved in inflammation, oxidative stress, and cell proliferation .

Medicine: Medically, this compound is explored for its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a candidate for drug development. It is also studied for its potential in treating hormonal disorders and metabolic diseases .

Industry: In the industry, this compound is used in the formulation of dietary supplements and nutraceuticals. Its presence in red clover extracts, which are marketed for alleviating menopausal symptoms, highlights its commercial significance .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which can influence its biological activity and bioavailability. Compared to its parent compound, biochanin A, the methylation at the 5-position may enhance its stability and interaction with molecular targets .

Properties

IUPAC Name

7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQULYXWXRNRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558762
Record name 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68939-22-0
Record name 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 5-O-Methylbiochanin A in Echinospartum horridum?

A1: The paper "this compound, a new isoflavone from Echinospartum horridum" likely describes the first isolation and characterization of this compound from this specific plant species []. This discovery could be significant because:

    Q2: How does the isolation of this compound from Pterocarpus indicus heartwood compare to its discovery in Echinospartum horridum?

    A2: While the abstract of "Pterocarpans and Isoflavones from the Heartwood of Pterocarpus indicus" doesn't explicitly mention this compound, the research likely focuses on identifying and characterizing various isoflavonoids present in this plant []. If this compound was also found in Pterocarpus indicus, it suggests:

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